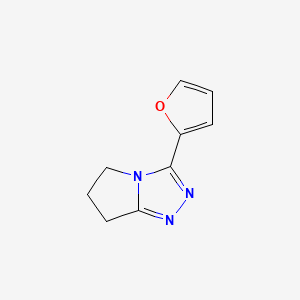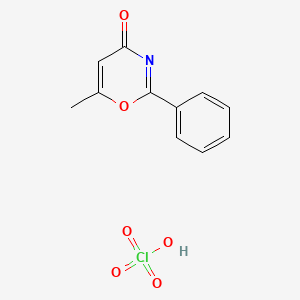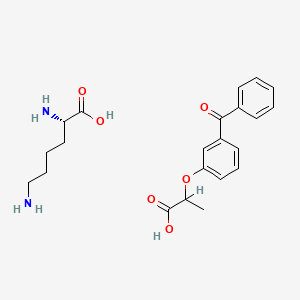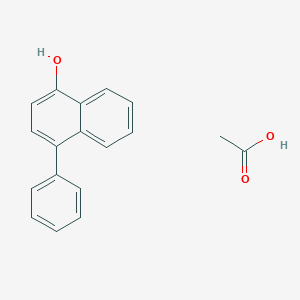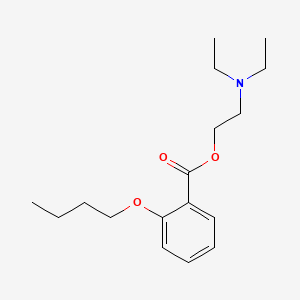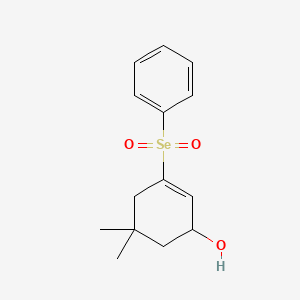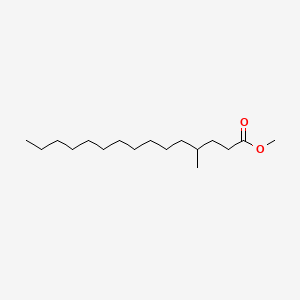![molecular formula C14H25N3O5 B14444999 N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline CAS No. 76399-92-3](/img/structure/B14444999.png)
N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline is a synthetic compound with a complex structure It is composed of an amino acid derivative, L-alanyl, and a proline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline typically involves multiple steps. The process begins with the protection of the amino and carboxyl groups to prevent unwanted reactions. The protected amino acid derivatives are then coupled using peptide bond formation techniques, such as carbodiimide-mediated coupling. After the coupling reaction, the protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers can streamline the process, allowing for the efficient production of large quantities. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitroso or nitro derivatives, while reduction of the carboxyl groups can produce alcohols.
科学研究应用
N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving protein-protein interactions and enzyme kinetics.
Medicine: It has potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
相似化合物的比较
N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline can be compared with other similar compounds, such as:
N-[(1S)-5-Amino-1-carboxypentyl]carbamoyl-L-glutamic acid: This compound has a similar structure but includes a glutamic acid moiety instead of proline.
N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-glutamine: This compound features a glutamine moiety in place of proline.
The uniqueness of this compound lies in its specific combination of amino acid derivatives, which can confer distinct biological and chemical properties.
属性
CAS 编号 |
76399-92-3 |
|---|---|
分子式 |
C14H25N3O5 |
分子量 |
315.37 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-[[(1S)-5-amino-1-carboxypentyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H25N3O5/c1-9(16-10(13(19)20)5-2-3-7-15)12(18)17-8-4-6-11(17)14(21)22/h9-11,16H,2-8,15H2,1H3,(H,19,20)(H,21,22)/t9-,10-,11-/m0/s1 |
InChI 键 |
KYYLCUAQDURPPO-DCAQKATOSA-N |
手性 SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCCCN)C(=O)O |
规范 SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCCCN)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


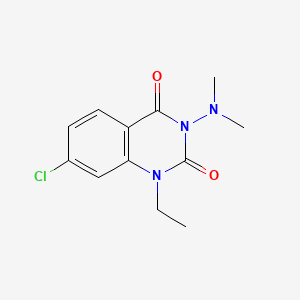
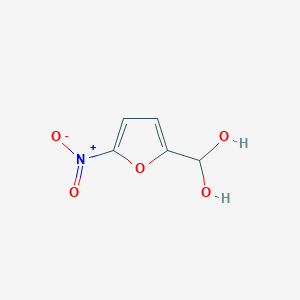

![Trimethyl[(4-methylhept-2-en-3-yl)oxy]silane](/img/structure/B14444936.png)
